molecular formula C21H19OPS2 B12887391 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde CAS No. 919992-21-5

4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde

Cat. No.: B12887391
CAS No.: 919992-21-5
M. Wt: 382.5 g/mol
InChI Key: QPTVIGBSPURLRS-UHFFFAOYSA-N
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Description

4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a diphenylphosphorothioyl ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde typically involves the reaction of 4-formylbenzenethiol with 2-(diphenylphosphorothioyl)ethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzoic acid.

    Reduction: 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde is not fully understood. its effects are likely mediated through interactions with cellular proteins and enzymes. The diphenylphosphorothioyl group can interact with thiol groups in proteins, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzoic acid
  • 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzyl alcohol
  • 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzylamine

Uniqueness

4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde is unique due to the presence of both a benzaldehyde moiety and a diphenylphosphorothioyl ethylthio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

919992-21-5

Molecular Formula

C21H19OPS2

Molecular Weight

382.5 g/mol

IUPAC Name

4-(2-diphenylphosphinothioylethylsulfanyl)benzaldehyde

InChI

InChI=1S/C21H19OPS2/c22-17-18-11-13-21(14-12-18)25-16-15-23(24,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,17H,15-16H2

InChI Key

QPTVIGBSPURLRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(CCSC2=CC=C(C=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

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